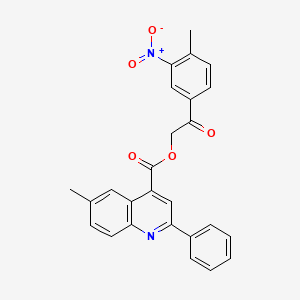

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate

Descripción general

Descripción

Synthesis Analysis

Research on similar compounds includes the synthesis of photochromic quinoxaline derivatives, demonstrating the variety of methods used to produce complex quinoline-related molecules. These methods often involve condensation reactions and careful manipulation of functional groups to achieve the desired structures (Zbruyev et al., 2006). Another study highlights a one-pot synthesis approach for quinoline-2-carboxylates, indicating the efficiency and versatility of modern synthetic techniques in creating quinoline derivatives (Gabrielli et al., 2016).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been extensively studied through methods like X-ray diffraction, which helps establish the conformation and configuration of these molecules. For instance, structural analysis of 4-{3-(X-phenyl)perhydro-1,3-oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines demonstrates the influence of substituents on molecular conformation (Raoni Gonçalves et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical behavior of quinoline derivatives can be quite complex, often involving multiple reaction pathways. Studies have shown various functionalization reactions, including those leading to the formation of novel quinoline derivatives through processes like the Sonogashira cross-coupling reaction, highlighting the compounds' versatility in chemical synthesis (Rodrigues et al., 2019).

Aplicaciones Científicas De Investigación

Electrochemical Behavior and Stability

Research on the electrochemical behavior of compounds related to nifedipine, an analog of quinoline derivatives, highlights the instability of reduction products in protic media. This study contributes to the understanding of the electrochemical properties of quinoline derivatives and their potential applications in redox reactions and electronic materials (Hazard et al., 1991).

Photophysical Properties and Fluorophores

Quinoline derivatives have been studied for their excited-state intramolecular proton transfer (ESIPT) properties, leading to the synthesis of azole-quinoline-based fluorophores with unique dual emissions and large Stokes’ shift emission patterns. These properties are crucial for the development of new fluorescent materials and probes for various scientific and technological applications (Padalkar & Sekar, 2014).

Helical Structures and Foldamers

The synthesis of oligoamides from quinoline-derived compounds has been explored, revealing their potential to form helical structures. Such studies contribute to the field of molecular design, enabling the creation of novel foldamers with potential applications in nanotechnology and materials science (Jiang et al., 2003).

Heterogeneous Catalysis in Synthesis

A new one-pot synthesis approach for quinoline-2-carboxylates demonstrates the role of heterogeneous conditions in organic synthesis. This methodology contributes to the development of efficient and sustainable synthetic routes for biologically active molecules and ligands in metal-catalyzed reactions (Gabrielli et al., 2016).

Corrosion Inhibition Studies

Theoretical studies on quinoxalines, including quinoline derivatives, as corrosion inhibitors for copper in nitric acid have shown a relationship between molecular structure and inhibition efficiency. These findings have implications for the design of more effective corrosion inhibitors in industrial applications (Zarrouk et al., 2014).

Propiedades

IUPAC Name |

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O5/c1-16-8-11-22-20(12-16)21(14-23(27-22)18-6-4-3-5-7-18)26(30)33-15-25(29)19-10-9-17(2)24(13-19)28(31)32/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLIHQWHQSKILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4618929.png)

![7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4618940.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4618945.png)

![N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4618952.png)

![1-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4618957.png)

![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4618979.png)

![ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4618981.png)

![3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4619023.png)